molecular formula C21H19F3N4O2 B6534678 3-{2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-1-[3-(trifluoromethyl)phenyl]urea CAS No. 1049218-62-3

3-{2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-1-[3-(trifluoromethyl)phenyl]urea

Cat. No.: B6534678
CAS No.: 1049218-62-3
M. Wt: 416.4 g/mol
InChI Key: OVCFBYKPUYAFGI-UHFFFAOYSA-N
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Description

This compound features a urea backbone bridging two aromatic systems: a 3-(trifluoromethyl)phenyl group and a pyridazinyl-ethyl moiety substituted with a 4-methylphenyl ring. The pyridazinone core (6-oxo-1,6-dihydropyridazin-1-yl) is a pharmacologically relevant scaffold known for modulating electronic and steric properties, while the trifluoromethyl group enhances lipophilicity and metabolic stability .

Properties

IUPAC Name

1-[2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]ethyl]-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N4O2/c1-14-5-7-15(8-6-14)18-9-10-19(29)28(27-18)12-11-25-20(30)26-17-4-2-3-16(13-17)21(22,23)24/h2-10,13H,11-12H2,1H3,(H2,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVCFBYKPUYAFGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-{2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-1-[3-(trifluoromethyl)phenyl]urea is a novel organic molecule with potential therapeutic applications. Its unique structure incorporates a pyridazine ring and various functional groups, which may contribute to its biological activity. This article reviews the biological properties of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H20F3N4OC_{22}H_{20}F_3N_4O with a molecular weight of approximately 426.4 g/mol. The structure includes a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and improved binding affinity to biological targets.

PropertyValue
Molecular FormulaC22H20F3N4OC_{22}H_{20}F_3N_4O
Molecular Weight426.4 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The trifluoromethyl group enhances the compound's ability to penetrate cellular membranes and interact with target proteins. Research indicates that it may inhibit certain enzyme pathways involved in cell proliferation and inflammation.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes related to cancer cell growth.
  • Receptor Modulation : It may act as an antagonist or agonist at various receptor sites, influencing signaling pathways.

Pharmacological Effects

Studies have demonstrated that the compound exhibits a range of pharmacological effects:

  • Anticancer Activity : In vitro studies indicate that it can significantly reduce the viability of cancer cell lines by inducing apoptosis.
  • Anti-inflammatory Properties : The compound has been shown to decrease the production of pro-inflammatory cytokines in cellular models.
  • Antimicrobial Activity : Preliminary tests suggest that it may possess antimicrobial properties against specific bacterial strains.

Case Studies

Several studies have explored the biological activity of compounds structurally similar to This compound :

  • Study on Anticancer Effects : A recent study demonstrated that related pyridazine derivatives exhibit significant cytotoxicity against breast cancer cells, with IC50 values in the low micromolar range. The study highlighted the role of the trifluoromethyl group in enhancing potency (MDPI, 2022) .
  • Inflammation Model : In an animal model of inflammation, administration of similar compounds resulted in reduced edema and lower levels of inflammatory markers compared to controls (ResearchGate, 2023) .

Comparison with Similar Compounds

Urea Derivatives with Trifluoromethylphenyl Substituents

Compounds 11d and 11e from Molecules (2013) share the 3-(trifluoromethyl)phenyl-urea moiety but differ in the second aromatic system. 11e (1-(3-(trifluoromethyl)phenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea) exhibits a thiazole-piperazinyl-hydrazinylketone group instead of the pyridazinyl-ethyl-methylphenyl system. Key differences include:

  • Molecular Weight : The target compound (estimated ~463 g/mol) is lighter than 11e (534.1 g/mol) due to the absence of the bulky piperazinyl-thiazole chain .
  • Synthetic Yield : While the target compound’s yield is unspecified, 11e was synthesized in 86.7% yield, suggesting efficient coupling reactions for such urea derivatives .

Table 1: Comparison with Trifluoromethylphenyl-Urea Analogs

Compound Substituent on Urea (Position 3) Core Structure Molecular Weight (g/mol) Yield (%)
Target Compound 3-(Trifluoromethyl)phenyl Pyridazinyl-ethyl-methylphenyl ~463* N/A
11e 3-(Trifluoromethyl)phenyl Thiazole-piperazinyl-hydrazine 534.1 86.7
8e 3-(Trifluoromethyl)phenyl Chloromethyl-thiazole-phenyl 412.1 50.9

*Estimated based on analogous pyridazinone-acetic acid derivatives (e.g., C12H9FN2O3: 248.22 g/mol ).

Pyridazinone-Based Derivatives

Pyridazinone-acetic acid derivatives (Evidences 6–9) share the 6-oxo-1,6-dihydropyridazinyl core but lack the urea linkage. For example:

  • 2-[3-(4-Chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid () has a molecular weight of 266.25 g/mol and a chloro-substituted phenyl group.
  • 2-[3-(4-Fluoro-2-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid () includes a fluorine and methoxy group, enhancing polarity.

The target compound’s urea bridge and trifluoromethyl group likely improve target affinity compared to these simpler analogs, though specific activity data are unavailable in the provided evidence.

Table 2: Pyridazinone Core Modifications

Compound (Reference) Substituents on Pyridazinone Additional Functional Groups Molecular Weight (g/mol)
Target Compound 4-Methylphenyl Urea-ethyl linker ~463
C13H14O6 () 4-Chlorophenyl Acetic acid 266.25
C12H9FN2O3 () 4-Fluorophenyl Acetic acid 248.22

Chloromethyl-Thiazole Ureas ()

Compounds 8d and 8e feature chloromethyl-thiazole-phenyl backbones with trifluoromethylphenyl-urea groups. Their lower yields (~50–53%) compared to 11e (86.7%) suggest that introducing bulkier substituents (e.g., piperazinyl chains in 11e ) may improve reaction efficiency despite increased complexity .

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